2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
Description
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide spectrum of biological activities, including antimicrobial and anticancer properties . The presence of both acetamide and sulfonamide functional groups in this compound contributes to its diverse pharmacological applications.
Properties
IUPAC Name |
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-15(24)20-14-19(25)21-17-13-16(29(26,27)23-9-11-28-12-10-23)5-6-18(17)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBVZLRARBPIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines. The process begins with the preparation of chloroacetamide derivatives, which are then refluxed with arylamines such as aniline, 4-methoxyaniline, or 4-methylaniline . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Potential therapeutic applications in treating bacterial infections and cancer due to its antimicrobial and cytotoxic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides: These compounds share a similar structure and exhibit comparable biological activities.
Thiadiazole derivatives: Known for their anticancer properties, these compounds also contain sulfonamide moieties and exhibit a broad spectrum of pharmacological activities.
2-acetamido/2-propanamido-4-(4-substituted phenyl)-1,3-thiazoles: These compounds are studied for their antitumor activity and share structural similarities with the target compound.
Uniqueness
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
